5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 6943-33-5
VCID: VC1972475
InChI: InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
SMILES: CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione

CAS No.: 6943-33-5

Cat. No.: VC1972475

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione - 6943-33-5

Specification

CAS No. 6943-33-5
Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
Standard InChI InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
Standard InChI Key GWKFINAXYHAEHZ-UHFFFAOYSA-N
SMILES CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br
Canonical SMILES CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br

Introduction

Chemical Structure and Properties

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione features an imidazolidine ring substituted with a bromophenyl group and a methyl group. This structure confers specific chemical properties that make it valuable in both chemical and biological research contexts. The compound's heterocyclic nature, combined with its specific substitution pattern, contributes to its versatility as a synthetic intermediate.

Structural Information

The compound possesses a five-membered imidazolidine-2,4-dione core (also known as hydantoin) with a 3-bromophenyl group and a methyl group at the 5-position. This specific arrangement creates a chiral center at the C-5 position, which is significant for its biological interactions and potential pharmaceutical applications.

Basic Physical and Chemical Properties

ParameterValue
CAS Registry Number6943-33-5
Molecular FormulaC₁₀H₉BrN₂O₂
Molecular Weight269.09 g/mol
IUPAC Name5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione
InChIInChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15)
InChIKeyGWKFINAXYHAEHZ-UHFFFAOYSA-N
AppearanceWhite solid

Spectroscopic Properties

The compound's structure can be confirmed through various spectroscopic methods. While specific spectral data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is limited in the available search results, the general characteristics can be inferred from related compounds. The imidazolidine-2,4-dione ring typically shows distinctive carbonyl absorption bands in IR spectroscopy at approximately 1700-1770 cm⁻¹, corresponding to the C=O stretching vibrations.

Predicted Physical Properties

Based on structural analytics, the compound demonstrates specific collision cross-section properties which are important for analytical chemistry applications:

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.99202156.8
[M+Na]⁺290.97396158.8
[M+NH₄]⁺286.01856161.1
[M+K]⁺306.94790159.3
[M-H]⁻266.97746156.0
[M+Na-2H]⁻288.95941159.5
[M]⁺267.98419155.6
[M]⁻267.98529155.6

These predicted collision cross-section values are valuable for mass spectrometry-based identification and characterization of the compound .

Biological Activities

Research indicates that 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and related imidazolidine-2,4-dione derivatives possess several notable biological activities.

Chemical Reactions and Derivatives

5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione can participate in various chemical reactions, enabling the synthesis of more complex heterocyclic compounds.

Typical Reactions

The compound can undergo several types of chemical transformations:

  • Oxidation Reactions: The imidazolidine ring can be oxidized under appropriate conditions.

  • Reduction Reactions: Selective reduction of the carbonyl groups or other functional groups can generate new derivatives.

  • Substitution Reactions: The bromine atom on the phenyl ring provides a reactive site for various substitution reactions, particularly metal-catalyzed coupling reactions like Suzuki, Stille, or Sonogashira couplings.

  • N-Substitution: The NH groups in the imidazolidine ring can be substituted to create N-alkylated or N-acylated derivatives.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and related compounds is crucial for drug design and optimization.

Influence of Substitution Patterns

Studies on related imidazolidine-2,4-dione derivatives suggest that:

  • Halogen Substituents: The presence of a bromine atom at the meta position of the phenyl ring, as in 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, generally enhances antimicrobial activity.

  • Methyl Group at C-5: The methyl substituent at the C-5 position contributes to the compound's biological properties, potentially by affecting its lipophilicity and interaction with biological targets.

  • NH Groups of the Imidazolidine Ring: These are crucial for hydrogen bonding interactions with potential biological targets.

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